

A Technical Guide to the Spectroscopic Characterization of 5-Ethyl-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: *5-Ethyl-2-hydroxybenzaldehyde*

Cat. No.: *B1600150*

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Abstract

5-Ethyl-2-hydroxybenzaldehyde, also known as 5-ethylsalicylaldehyde, is a valuable aromatic aldehyde used in the synthesis of specialized polymers, Schiff base ligands, and as a building block in drug discovery. Precise structural confirmation and purity assessment of this compound are paramount for its application in sensitive downstream processes. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for the characterization of **5-Ethyl-2-hydroxybenzaldehyde**: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. This document synthesizes data from analogous compounds and established spectroscopic principles to serve as a definitive reference for researchers, chemists, and quality control professionals.

Introduction: The Importance of Spectroscopic Verification

In the fields of materials science and pharmaceutical development, the unambiguous identification of chemical structures is the foundation of reliable research. Spectroscopic methods provide a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition and connectivity. For a molecule like **5-Ethyl-2-**

hydroxybenzaldehyde (Figure 1), each technique offers a unique piece of the structural puzzle:

- ^1H NMR Spectroscopy identifies the types of hydrogen environments, their relative numbers, and their proximity to one another.
- ^{13}C NMR Spectroscopy probes the carbon skeleton of the molecule, identifying each unique carbon environment.
- Infrared (IR) Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

This guide will detail the expected spectral features for **5-Ethyl-2-hydroxybenzaldehyde**, explain the rationale behind spectral assignments, and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for **5-Ethyl-2-hydroxybenzaldehyde** ($\text{C}_9\text{H}_{10}\text{O}_2$) will be used throughout this guide.

Figure 1. Structure and numbering of **5-Ethyl-2-hydroxybenzaldehyde**.

Proton (^1H) NMR Spectroscopy

^1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of information.

Experimental Protocol: Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **5-Ethyl-2-hydroxybenzaldehyde** in ~ 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
- Rationale for Solvent Choice: The choice of solvent is critical. In an aprotic solvent like CDCl_3 , the phenolic hydroxyl proton (-OH) often appears as a broad singlet. Its chemical shift can be concentration-dependent. In a hydrogen-bond accepting solvent like DMSO-d_6 , the -OH signal tends to be sharper and may exhibit coupling to other nearby protons.

Data Interpretation and Spectral Assignment

The ^1H NMR spectrum of **5-Ethyl-2-hydroxybenzaldehyde** is expected to show five distinct sets of signals. The predicted chemical shifts and multiplicities are derived from analysis of salicylaldehyde and its substituted derivatives.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Spectral Data for **5-Ethyl-2-hydroxybenzaldehyde** (in CDCl_3)

Assigned Proton(s)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Notes
H-9 (-CH ₃)	~ 1.25	Triplet (t)	3H	~ 7.6	Coupled to the two H-8 protons.
H-8 (-CH ₂)	~ 2.65	Quartet (q)	2H	~ 7.6	Coupled to the three H-9 protons.
H-3	~ 6.95	Doublet (d)	1H	~ 8.4	Ortho-coupling to H-4.
H-4	~ 7.35	Doublet of doublets (dd)	1H	~ 8.4, ~ 2.2	Ortho-coupling to H-3 and meta-coupling to H-6.
H-6	~ 7.40	Doublet (d)	1H	~ 2.2	Meta-coupling to H-4.
H-7 (CHO)	~ 9.85	Singlet (s)	1H	-	Aldehyde proton, typically no coupling observed.
-OH	~ 11.0	Singlet (s), broad	1H	-	Intramolecular H-bond shifts it significantly downfield.

Key Interpretive Insights:

- Ethyl Group: The classic triplet-quartet pattern is the hallmark of an ethyl group. The quartet at ~2.65 ppm is deshielded by the aromatic ring, while the triplet at ~1.25 ppm is in a typical aliphatic region.
- Aromatic Region: The three aromatic protons are non-equivalent. The proton ortho to the hydroxyl group (H-3) is the most shielded (~6.95 ppm). The protons H-4 and H-6 are further downfield, with their splitting patterns revealing their positions relative to each other.
- Aldehyde and Hydroxyl Protons: The aldehyde proton (~9.85 ppm) is highly deshielded due to the electronegativity of the oxygen atom. The phenolic hydroxyl proton is exceptionally deshielded (~11.0 ppm) because of strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.^{[1][2]} This is a characteristic feature of salicylaldehydes.

Figure 2. Key ^1H - ^1H coupling relationships in **5-Ethyl-2-hydroxybenzaldehyde**.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy provides direct information about the carbon framework of a molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Experimental Protocol: Data Acquisition

- Methodology: The sample prepared for ^1H NMR can be used directly. ^{13}C NMR experiments require a greater number of scans than ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ^1H frequency) NMR spectrometer is standard.
- Rationale: The broad chemical shift range of ^{13}C NMR (~0-220 ppm) allows for excellent resolution of individual carbon signals, making it highly diagnostic for structural confirmation.

Data Interpretation and Spectral Assignment

The molecule has nine carbon atoms, all of which are chemically non-equivalent, and thus nine distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum. Predicted chemical

shifts are based on data for salicylaldehyde and known substituent chemical shift (SCS) effects.[3][4]

Table 2: Predicted ^{13}C NMR Spectral Data for **5-Ethyl-2-hydroxybenzaldehyde** (in CDCl_3)

Assigned Carbon(s)	Chemical Shift (δ , ppm)	Notes
C-9 (-CH ₃)	~ 16.0	Aliphatic methyl carbon, most upfield signal.
C-8 (-CH ₂)	~ 28.5	Aliphatic methylene carbon.
C-3	~ 118.0	Aromatic CH carbon, ortho to -OH.
C-1	~ 120.5	Quaternary aromatic carbon, attached to the aldehyde.
C-6	~ 125.0	Aromatic CH carbon, ortho to the aldehyde.
C-4	~ 132.0	Aromatic CH carbon, para to the aldehyde.
C-5	~ 138.0	Quaternary aromatic carbon, attached to the ethyl group.
C-2	~ 160.0	Quaternary aromatic carbon, attached to the hydroxyl group.
C-7 (CHO)	~ 196.5	Aldehyde carbonyl carbon, most downfield signal.

Key Interpretive Insights:

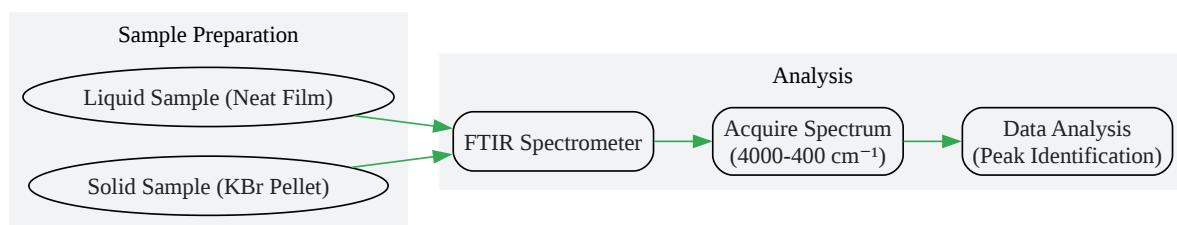
- **Carbonyl Carbon:** The aldehyde carbonyl carbon (C-7) is the most deshielded, appearing far downfield around 196.5 ppm, which is highly characteristic.[3]
- **Oxygen-Substituted Carbons:** The carbon attached to the hydroxyl group (C-2) is significantly deshielded and appears around 160.0 ppm.

- Aliphatic Carbons: The ethyl group carbons (C-8 and C-9) are the most shielded, appearing upfield in the typical aliphatic region (< 30 ppm).
- Aromatic Carbons: The remaining five aromatic carbons appear in the typical range of 118-138 ppm. Quaternary carbons (C-1, C-2, C-5) often have lower signal intensities compared to protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Experimental Protocol: Data Acquisition



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Figure 3. General workflow for IR spectrum acquisition.

- Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Rationale: The FTIR technique provides high sensitivity and rapid data acquisition. The choice of sample preparation depends on the physical state of the compound. The KBr pellet

method is ideal for minimizing background interference for solid samples.

Data Interpretation and Spectral Assignment

The IR spectrum is dominated by the characteristic vibrations of the hydroxyl, aldehyde, and substituted aromatic functionalities. The assignments below are based on well-established correlation tables and spectra of analogous compounds like 5-chlorosalicylaldehyde.[2][5][6]

Table 3: Predicted IR Absorption Frequencies for **5-Ethyl-2-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~ 3200	O-H Stretch (H-bonded)	Phenolic -OH	Broad, Strong
~ 3050	C-H Stretch	Aromatic C-H	Medium
2965, 2870	C-H Stretch	Aliphatic C-H (Ethyl)	Medium
~ 2850, ~ 2750	C-H Stretch (Fermi doublet)	Aldehyde C-H	Medium-Weak
~ 1665	C=O Stretch	Aldehyde C=O	Strong, Sharp
~ 1600, ~ 1480	C=C Stretch	Aromatic Ring	Medium-Strong
~ 830	C-H Bend (out-of-plane)	1,2,4-Trisubstituted Ring	Strong

Key Interpretive Insights:

- O-H Stretch: A very broad and strong absorption centered around 3200 cm⁻¹ is the most prominent feature, confirming the presence of a hydrogen-bonded hydroxyl group. The intramolecular H-bond to the carbonyl group causes this significant broadening and shift to lower frequency compared to a "free" OH (~3600 cm⁻¹).[6]
- C=O Stretch: A strong, sharp peak around 1665 cm⁻¹ is characteristic of the aldehyde carbonyl group. Its frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

- Aldehyde C-H Stretch: Two medium peaks, often called a Fermi doublet, are typically observed around 2850 cm^{-1} and 2750 cm^{-1} , which are diagnostic for the C-H bond of an aldehyde.
- Aromatic Substitution: A strong band around 830 cm^{-1} is characteristic of the out-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring, providing direct evidence of the substitution pattern.

Conclusion: An Integrated Spectroscopic Profile

The collective data from ^1H NMR, ^{13}C NMR, and IR spectroscopy provide a comprehensive and self-validating confirmation of the structure of **5-Ethyl-2-hydroxybenzaldehyde**. The ^1H NMR confirms the presence and connectivity of the ethyl group and the specific substitution pattern on the aromatic ring. The ^{13}C NMR validates the carbon count and identifies the highly deshielded carbonyl and hydroxyl-bearing carbons. Finally, the IR spectrum provides unmistakable evidence for the key hydroxyl and aldehyde functional groups and their interaction via intramolecular hydrogen bonding. By using these three methods in concert, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important chemical intermediate with the highest degree of confidence.

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